Ethyl (2E)-3-methyldec-2-enoate

Description

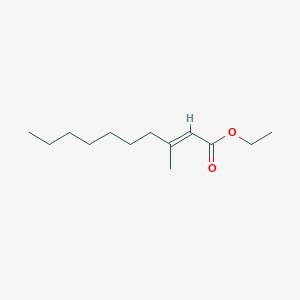

Ethyl (2E)-3-methyldec-2-enoate is an α,β-unsaturated ester characterized by a decenoyl backbone with a methyl substituent at the third carbon and an ethyl ester group at the terminal end.

Properties

Molecular Formula |

C13H24O2 |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

ethyl (E)-3-methyldec-2-enoate |

InChI |

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h11H,4-10H2,1-3H3/b12-11+ |

InChI Key |

COKIPLLOUFQFJJ-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCC/C(=C/C(=O)OCC)/C |

Canonical SMILES |

CCCCCCCC(=CC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2E)-3-methyldec-2-enoate can be synthesized through the esterification of 3-methyldec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to promote the formation of the ester and the removal of water .

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Grignard reagents or organolithium compounds under anhydrous conditions

Major Products:

Oxidation: 3-methyldec-2-enoic acid.

Reduction: 3-methyldec-2-enol.

Substitution: Various alkylated or arylated derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl (2E)-3-methyldec-2-enoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in pheromone signaling in insects.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

Industry: Widely used in the fragrance and flavor industry for its pleasant aroma

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-methyldec-2-enoate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may also interact with enzymes involved in ester hydrolysis, leading to the release of the corresponding alcohol and acid .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl (2E)-3-methyldec-2-enoate belongs to a broader class of α,β-unsaturated esters. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Branching vs. Linearity: The 3-methyl group in this compound introduces steric hindrance, likely reducing volatility compared to linear analogs like Ethyl (2E)-2-decenoate .

- Aromatic vs. These compounds may exhibit higher melting points and lower solubility in nonpolar solvents compared to aliphatic analogs .

- Functional Group Diversity: β-Ketoesters like Ethyl 2-phenylacetoacetate exhibit distinct reactivity (e.g., keto-enol tautomerism), enabling applications in condensation reactions, unlike α,β-unsaturated esters .

Physicochemical Properties

Direct data for this compound are sparse, but trends can be inferred:

- Boiling Point: Linear α,β-unsaturated esters (e.g., Ethyl (2E)-2-decenoate) typically have lower boiling points than branched or aromatic analogs due to weaker intermolecular forces. The 3-methyl group in the target compound may slightly elevate its boiling point relative to linear chains .

- Solubility: Branched aliphatic esters generally show lower water solubility compared to linear counterparts. Aromatic esters (e.g., Ethyl (2E)-3-phenyl-2-butenoate) are even less water-soluble due to hydrophobic aryl groups .

- Hydrogen Bonding : The ester carbonyl group can participate in hydrogen bonding, but bulky substituents (e.g., 3-methyl or aryl groups) may sterically hinder such interactions, reducing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.